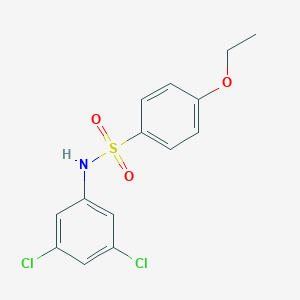![molecular formula C20H18Cl2N2O5S2 B425938 N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425938.png)
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a methoxy group, and dichloroaniline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, including the sulfonation of aniline derivatives and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide
- N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-3-methylbenzenesulfonamide
Uniqueness
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C20H18Cl2N2O5S2 |
|---|---|
Molecular Weight |
501.4g/mol |
IUPAC Name |
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O5S2/c1-13-9-19(7-8-20(13)29-2)31(27,28)23-16-3-5-18(6-4-16)30(25,26)24-17-11-14(21)10-15(22)12-17/h3-12,23-24H,1-2H3 |
InChI Key |
KEYDIIHHKBLSEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl}-4-ethylaniline](/img/structure/B425855.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2,5-dimethylaniline](/img/structure/B425856.png)
![2-({[2,3-dimethyl(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B425857.png)
![N-{3,5-dichloro-4-[(2,4-dichlorobenzyl)oxy]benzyl}-4-ethylaniline](/img/structure/B425859.png)
![N-[3-bromo-4-(naphthalen-1-ylmethoxy)benzyl]-4-methylaniline](/img/structure/B425862.png)
![Ethyl 2-{[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425864.png)

amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425867.png)
![N-(sec-butyl)-2-[({2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B425869.png)

![N-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzyl}-4-methylaniline](/img/structure/B425871.png)
![N-butyl-2-[3,5-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B425873.png)

![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425877.png)
